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Abstract
Tianeptine, an atypical antidepressant, has garnered significant attention due to its unique

pharmacological profile and emerging reports of misuse and abuse.[1] Unlike traditional

antidepressants, Tianeptine's primary mechanism involves full agonism at the mu-opioid

receptor (MOR), which is thought to mediate both its therapeutic effects and its rewarding

properties.[2][3] This application note provides a comprehensive, step-by-step protocol for

utilizing the Conditioned Place Preference (CPP) paradigm to rigorously assess the rewarding

effects of Tianeptine in rodent models. We delve into the critical aspects of experimental

design, from apparatus selection and dosing schedules to data analysis and interpretation,

providing researchers with a robust framework to investigate the abuse potential of this

compound.

Scientific Introduction: Tianeptine and the CPP
Paradigm
Tianeptine's Duality: Antidepressant and Opioid Agonist
Tianeptine is prescribed in several European, Asian, and Latin American countries for major

depressive disorder.[2] Its initial proposed mechanism as a selective serotonin reuptake

enhancer (SSRE) has been contested by more recent findings.[2][4] Current evidence strongly

indicates that Tianeptine's primary actions stem from its activity as a full agonist at the μ-opioid
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receptor (MOR) and a weak agonist at the delta-opioid receptor.[2][5] This MOR agonism is not

only necessary for its antidepressant-like effects but also triggers dopamine release, producing

euphoria and conferring a significant potential for abuse.[2][3][6] The rising number of poison

control reports and documented cases of dependence and withdrawal underscore the public

health risk associated with its non-medical use.[1]

The Conditioned Place Preference (CPP) Assay
The CPP paradigm is a standard and reliable behavioral model used to evaluate the

motivational properties of a stimulus, such as a drug of abuse.[7][8] It is a form of Pavlovian

conditioning where an animal learns to associate a specific, neutral environment with the

rewarding (or aversive) effects of a drug.[9] If a drug is rewarding, the animal will spend

significantly more time in the environment previously paired with the drug during a drug-free

test session.[7] This preference shift serves as a quantifiable measure of the drug's rewarding

potential. The CPP model is invaluable for screening the abuse liability of compounds and for

exploring the neurobiological mechanisms underlying drug reward.[7][10]

Core Principles of Tianeptine CPP Protocol Design
A well-designed protocol is critical for obtaining valid and reproducible results. The following

sections detail the key considerations and explain the rationale behind each choice.

Apparatus: Biased vs. Unbiased Design
The CPP apparatus typically consists of two or three distinct compartments with different tactile

and visual cues (e.g., wall color, floor texture).[7] A crucial design choice is whether to use a

biased or unbiased procedure.[9]

Unbiased Design (Recommended): In this design, the apparatus consists of two conditioning

compartments where the animal shows no initial preference during a pre-test. The

assignment of the drug-paired compartment is random and counterbalanced across

subjects. This is the preferred method as it avoids confounding factors, such as a drug's

anxiolytic properties, which might influence an animal's willingness to explore a previously

non-preferred, and thus potentially more intimidating, environment.[9][11]

Biased Design: The animal's baseline preference is first determined, and the drug is

consistently paired with the initially less-preferred compartment.[7] A significant increase in
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time spent in this compartment post-conditioning indicates a reward. While this method can

be effective, interpreting the results can be complex, as the shift could be due to reward or a

reduction in aversion to that chamber.[9]

For studying Tianeptine, an unbiased, three-chamber apparatus (two large conditioning

chambers with distinct cues and a smaller, neutral start chamber) is recommended to provide

an unforced choice during testing.[7]

Animal Subjects and Housing
Species: Both rats (e.g., Sprague-Dawley) and mice (e.g., C57BL/6J, ICR) are suitable for

CPP studies.[7][12] The choice may depend on lab-specific expertise and the availability of

transgenic lines.

Sex: Both male and female animals should be included in studies, as sex can be a critical

biological variable in drug reward.

Housing: Animals should be group-housed to prevent stress from social isolation but single-

housed at least 24-48 hours before the start of the experiment to prevent any confounding

social hierarchies from affecting behavior. Standard light-dark cycles (12h/12h) and ad

libitum access to food and water should be maintained.

Tianeptine Dosing and Administration
The rewarding effects of Tianeptine are dose-dependent. Preclinical studies provide a strong

basis for dose selection.
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Parameter Recommendation Rationale

Dose Range (Mice & Rats) 10 - 30 mg/kg

Studies have shown that a 30

mg/kg dose induces a robust,

MOR-dependent CPP in

rodents.[13][14] A lower dose

of 10 mg/kg has shown weaker

rewarding effects, allowing for

the construction of a dose-

response curve.[12][13]

Route of Administration
Intraperitoneal (i.p.) or

Subcutaneous (s.c.)

These are standard routes for

systemic drug administration in

rodents, ensuring rapid

absorption and distribution.

Vehicle 0.9% Sterile Saline

Tianeptine sodium salt is

soluble in saline. The vehicle

control group is essential to

ensure that the observed

effects are due to the drug and

not the injection procedure or

vehicle itself.

Control Drug Morphine (5-10 mg/kg, s.c.)

Including a positive control

group with a well-characterized

opioid like morphine helps

validate the experimental

setup and provides a

benchmark for Tianeptine's

rewarding efficacy.[15]

Detailed Experimental Protocol & Workflow
This protocol follows a standard, unbiased, 5-day CPP design.

Phase 1: Habituation & Pre-Test (Day 1)
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Objective: To acclimatize animals to the apparatus and determine baseline preference for

either compartment.

Procedure:

1. Transport animals to the testing room and allow them to acclimate for at least 30 minutes.

2. Place each animal into the central, neutral chamber of the CPP apparatus with the doors

to both conditioning compartments open.

3. Allow the animal to freely explore the entire apparatus for 15-20 minutes.

4. Record the session using an overhead video camera.

5. Analyze the video to quantify the time spent in each conditioning compartment.

6. Exclusion Criterion: Animals demonstrating a strong unconditioned preference (e.g.,

spending >65-70% of the time in one compartment) should be excluded from the study to

maintain an unbiased design.

Phase 2: Conditioning (Days 2-4)
Objective: To associate one compartment with Tianeptine and the other with the vehicle.

Procedure (Counterbalanced Design):

Divide the animals into groups (e.g., Vehicle, Tianeptine 10 mg/kg, Tianeptine 30 mg/kg,

Morphine 10 mg/kg).

Day 2 (Morning Session): Administer Vehicle (e.g., saline, i.p.) to all animals. Immediately

confine them to one of the conditioning compartments (e.g., Compartment A) for 30-45

minutes by blocking the entrance.

Day 2 (Afternoon Session, ~4h later): Administer the assigned drug (Tianeptine or

Morphine) to the animals. Immediately confine them to the opposite compartment

(Compartment B) for 30-45 minutes.
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Day 3: Repeat the conditioning sessions, pairing the respective treatments with the same

compartments.

Day 4: Repeat the conditioning sessions.

Critical Note: The assignment of the drug-paired compartment (A or B) must be

counterbalanced across all animals within each group to prevent any inherent chamber

characteristics from confounding the results.

Phase 3: Post-Test (Day 5)
Objective: To measure the preference for the drug-paired compartment in a drug-free state.

Procedure:

1. Follow the same procedure as the Pre-Test (Day 1). No injections are given on this day.

2. Place each animal into the central chamber with doors open and allow free exploration for

15-20 minutes.

3. Record the session and analyze the time spent in each compartment.

Experimental Workflow Visualization
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Phase 1: Baseline

Phase 2: Conditioning

Phase 3: Testing

Day 1: Pre-Test
(15-20 min free exploration)

Determine baseline preference

Day 2:
AM: Saline + Compartment A

PM: Tianeptine + Compartment B

Assign drug-paired side
(counterbalanced)

Day 3:
AM: Saline + Compartment A

PM: Tianeptine + Compartment B

Repeat

Day 4:
AM: Saline + Compartment A

PM: Tianeptine + Compartment B

Day 5: Post-Test
(15-20 min free exploration)

No injections, measure preference

Test in drug-free state

Click to download full resolution via product page

Caption: Unbiased Conditioned Place Preference Workflow.
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Data Analysis and Interpretation
The primary measure is the time spent in the drug-paired compartment. A robust analysis

compares the preference shift from pre-test to post-test.

Calculate Preference Score: The most common metric is a difference score.

Preference Score = (Time in Drug-Paired Compartment on Post-Test) - (Time in Drug-

Paired Compartment on Pre-Test)

Statistical Analysis:

Use a two-way Analysis of Variance (ANOVA) with Treatment Group as a between-

subjects factor and Test Day (Pre-Test vs. Post-Test) as a within-subjects factor. A

significant interaction effect is key.

Follow up with post-hoc tests (e.g., Bonferroni, Tukey's) to compare individual groups.

Alternatively, a paired t-test can be used within each group to compare the time spent in

the drug-paired vs. vehicle-paired compartment during the post-test.

Interpretation:

A significant positive preference score (i.e., animals spend significantly more time in the

drug-paired chamber during the post-test compared to the pre-test) indicates that

Tianeptine has rewarding properties at that dose.[7]

The vehicle-control group should show no significant change in preference between the

pre-test and post-test.

It is also advisable to analyze locomotor activity during the tests, as hyperactivity or

sedation caused by the drug could potentially confound the place preference results.

Putative Neurobiological Mechanism
Tianeptine's rewarding effect is primarily mediated by its action as a full agonist at the μ-opioid

receptor (MOR).[13]
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Caption: Simplified Tianeptine Reward Pathway.
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Activation of MORs, often located on inhibitory GABAergic interneurons in the Ventral

Tegmental Area (VTA), suppresses GABA release.[6] This "disinhibits" downstream dopamine

neurons, leading to increased dopamine release in the Nucleus Accumbens (NAc), a critical

node in the brain's reward circuitry.[5] This surge in dopamine is believed to produce the

feelings of reward and pleasure that drive the formation of a conditioned place preference.[2]

References
TIANEPTINE: An "Opioid Like" Compound with Abuse Potential. (2019). Adapted from

emedhome.com Clinical Pearls. [Link]

Conditioned place preference - Wikipedia. (n.d.). Wikipedia. [Link]

Edinoff, A. N., et al. (2023). Tianeptine, an Antidepressant with Opioid Agonist Effects:

Pharmacology and Abuse Potential, a Narrative Review. National Institutes of Health. [Link]

Bardo, M. T., & Bevins, R. A. (2000). Conditioned Place Preference: Methods of Behavior

Analysis in Neuroscience. National Center for Biotechnology Information. [Link]

Yates, J. R., et al. (2023). Quantifying conditioned place preference: a review of current

analyses and a proposal for a novel approach. National Institutes of Health. [Link]

Richard, A., et al. (2022). Opioid-Like Adverse Effects of Tianeptine in Male Rats and Mice.

National Institutes of Health. [Link]

Edinoff, A. N., et al. (2023). Tianeptine, an Antidepressant with Opioid Agonist Effects:

Pharmacology and Abuse Potential, a Narrative Review. ResearchGate. [Link]

Conditioned Place Preference - Maze Engineers. (n.d.). ConductScience. [Link]

Neisewander, J. L., et al. (2012). Novel Approach to Data Analysis in Cocaine Conditioned

Place Preference. National Institutes of Health. [Link]

Samuels, B. A., et al. (2017). The Behavioral Effects of the Antidepressant Tianeptine
Require the Mu Opioid Receptor. Cell Press. [Link]

Yates, J. R., et al. (2023). Quantifying conditioned place preference: a review of current

analyses and a proposal for a novel approach. Semantic Scholar. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://academiccommons.columbia.edu/doi/10.7916/d8-814p-z982
https://www.researchgate.net/publication/372391388_Tianeptine_an_Antidepressant_with_Opioid_Agonist_Effects_Pharmacology_and_Abuse_Potential_a_Narrative_Review
https://pmc.ncbi.nlm.nih.gov/articles/PMC10444703/
https://www.benchchem.com/product/b3432333?utm_src=pdf-body
https://www.saskhealthauthority.ca/news/service-alerts-emergency-events/public-health-alerts/tianeptine-opioid-compound-abuse-potential
https://en.wikipedia.org/wiki/Conditioned_place_preference
https://www.benchchem.com/product/b3432333?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10349132/
https://www.ncbi.nlm.nih.gov/books/NBK5229/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10449175/
https://www.benchchem.com/product/b3432333?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10055856/
https://www.benchchem.com/product/b3432333?utm_src=pdf-body
https://www.researchgate.net/publication/372274479_Tianeptine_an_Antidepressant_with_Opioid_Agonist_Effects_Pharmacology_and_Abuse_Potential_a_Narrative_Review
https://www.conductscience.com/maze/conditioned-place-preference-from-maze-engineers/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3523281/
https://www.benchchem.com/product/b3432333?utm_src=pdf-body
https://www.cell.com/neuropsychopharmacology/fulltext/S0893-133X(17)30034-7
https://www.semanticscholar.org/paper/Quantifying-conditioned-place-preference%3A-a-review-Yates-Bradberry/0e1e4431713481284d399990263f2533e4986161
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3432333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Yates, J. R., et al. (2023). Quantifying conditioned place preference: a review of current

analyses and a proposal for a novel approach. ResearchGate. [Link]

What is the mechanism of Tianeptine Sodium? (2024). Patsnap Synapse. [Link]

Prus, A. J., et al. (2009). Apparatus bias and the use of light and texture in place

conditioning. PubMed. [Link]

Behavior Tracking for Conditioned Place Preference. (n.d.). BehaviorCloud. [Link]

The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to

glutamatergic modulation. (2012). National Center for Biotechnology Information. [Link]

Tianeptine (30 mg/kg) induced a conditioned place preference, and this... (n.d.).

ResearchGate. [Link]

Comprehensive Guide to Clinical Trial Protocol Design & Development. (n.d.). Biorasi. [Link]

Allain, F., et al. (2023). Chronic tianeptine induces tolerance in analgesia and

hyperlocomotion via mu-opioid receptor activation in mice. Frontiers in Pharmacology. [Link]

Han, M. H. (2021). Role of Mu-Opioid Receptors in the Behavioral Effects of the

Antidepressant Tianeptine. ProQuest. [Link]

Richard, A., et al. (2022). Opioid-like adverse effects of tianeptine in male rats and mice.

PubMed. [Link]

Allain, F., et al. (2023). Chronic tianeptine induces tolerance in analgesia and

hyperlocomotion via mu-opioid receptor activation in mice. National Center for Biotechnology

Information. [Link]

Richard, A., et al. (2022). Opioid-like adverse effects of tianeptine in male rats and mice.

ResearchGate. [Link]

McKendrick, G., & Graziane, N. M. (2020). Drug-Induced Conditioned Place Preference and

Its Practical Use in Substance Use Disorder Research. Frontiers in Behavioral

Neuroscience. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.researchgate.net/publication/373322199_Quantifying_conditioned_place_preference_a_review_of_current_analyses_and_a_proposal_for_a_novel_approach
https://www.benchchem.com/product/b3432333?utm_src=pdf-body
https://synapse.patsnap.com/articles/what-is-the-mechanism-of-tianeptine-sodium
https://pubmed.ncbi.nlm.nih.gov/19215712/
https://www.behaviorcloud.com/activity/conditioned-place-preference
https://www.benchchem.com/product/b3432333?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3262264/
https://www.benchchem.com/product/b3432333?utm_src=pdf-body
https://www.researchgate.net/figure/Tianeptine-30-mg-kg-induced-a-conditioned-place-preference-and-this-effect-was_fig4_370966461
https://biorasi.com/blog/a-comprehensive-guide-to-clinical-trial-protocol-design-development/
https://www.benchchem.com/product/b3432333?utm_src=pdf-body
https://www.frontiersin.org/articles/10.3389/fphar.2023.1113204/full
https://www.benchchem.com/product/b3432333?utm_src=pdf-body
https://www.proquest.com/openview/97087593259858807d9531878b30b42c/1?pq-origsite=gscholar&cbl=18750&diss=y
https://www.benchchem.com/product/b3432333?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35211768/
https://www.benchchem.com/product/b3432333?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10230238/
https://www.benchchem.com/product/b3432333?utm_src=pdf-body
https://www.researchgate.net/publication/358890250_Opioid-like_adverse_effects_of_tianeptine_in_male_rats_and_mice
https://www.frontiersin.org/articles/10.3389/fnbeh.2020.607338/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3432333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Master Protocols: Efficient Clinical Trial Design Strategies to Expedite Development of

Oncology Drugs and Biologics. (2022). FDA. [Link]

Tzschentke, T. M. (2007). Measuring reward with the conditioned place preference paradigm:

a comprehensive review of drug effects, recent progress and new issues. PubMed. [Link]

Keep it Simple: The Top 5 Steps for Successful Protocol Design. (2021). Biorasi. [Link]

Carlezon, W. A. (2003). Place Conditioning to Study Drug Reward and Aversion.

ResearchGate. [Link]

Keep It Simple The Top 5 Steps For Successful Protocol Design. (2021). Clinical Leader.

[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. stopioid.com [stopioid.com]

2. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse
Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. What is the mechanism of Tianeptine Sodium? [synapse.patsnap.com]

5. researchgate.net [researchgate.net]

6. Making sure you're not a bot! [academiccommons.columbia.edu]

7. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI
Bookshelf [ncbi.nlm.nih.gov]

8. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance
Use Disorder Research [frontiersin.org]

9. Conditioned place preference - Wikipedia [en.wikipedia.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.fda.gov/regulatory-information/search-fda-guidance-documents/master-protocols-efficient-clinical-trial-design-strategies-expedite-development-oncology-drugs-and
https://pubmed.ncbi.nlm.nih.gov/17331595/
https://biorasi.com/blog/keep-it-simple-the-top-5-steps-for-successful-protocol-design/
https://www.researchgate.net/publication/281084281_Place_Conditioning_to_Study_Drug_Reward_and_Aversion
https://www.clinicalleader.com/doc/keep-it-simple-the-top-steps-for-successful-protocol-design-0001
https://www.benchchem.com/product/b3432333?utm_src=pdf-custom-synthesis
https://stopioid.com/blog-archive/f/tianeptine-an-opioid-like-compound-with-abuse-potential
https://pmc.ncbi.nlm.nih.gov/articles/PMC10444703/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10444703/
https://www.researchgate.net/publication/315350822_The_Behavioral_Effects_of_the_Antidepressant_Tianeptine_Require_the_Mu_Opioid_Receptor
https://synapse.patsnap.com/article/what-is-the-mechanism-of-tianeptine-sodium
https://www.researchgate.net/publication/372391388_Tianeptine_an_Antidepressant_with_Opioid_Agonist_Effects_Pharmacology_and_Abuse_Potential_a_Narrative_Review
https://academiccommons.columbia.edu/doi/10.7916/d8-814p-z982
https://www.ncbi.nlm.nih.gov/books/NBK5229/
https://www.ncbi.nlm.nih.gov/books/NBK5229/
https://www.frontiersin.org/journals/behavioral-neuroscience/articles/10.3389/fnbeh.2020.582147/full
https://www.frontiersin.org/journals/behavioral-neuroscience/articles/10.3389/fnbeh.2020.582147/full
https://en.wikipedia.org/wiki/Conditioned_place_preference
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3432333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Measuring reward with the conditioned place preference paradigm: a comprehensive
review of drug effects, recent progress and new issues - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Quantifying conditioned place preference: a review of current analyses and a proposal
for a novel approach - PMC [pmc.ncbi.nlm.nih.gov]

12. Opioid-like adverse effects of tianeptine in male rats and mice - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. Opioid-Like Adverse Effects of Tianeptine in Male Rats and Mice - PMC
[pmc.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. Apparatus bias and the use of light and texture in place conditioning - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Note: Quantifying the Rewarding Effects of
Tianeptine Using Conditioned Place Preference]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3432333#conditioned-place-preference-
protocol-to-study-tianeptine-s-rewarding-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9871940/
https://pubmed.ncbi.nlm.nih.gov/9871940/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10484009/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10484009/
https://pubmed.ncbi.nlm.nih.gov/35211768/
https://pubmed.ncbi.nlm.nih.gov/35211768/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10055856/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10055856/
https://www.researchgate.net/figure/Tianeptine-30-mg-kg-induced-a-conditioned-place-preference-and-this-effect-was_fig4_371400575
https://pubmed.ncbi.nlm.nih.gov/16143377/
https://pubmed.ncbi.nlm.nih.gov/16143377/
https://www.benchchem.com/product/b3432333#conditioned-place-preference-protocol-to-study-tianeptine-s-rewarding-effects
https://www.benchchem.com/product/b3432333#conditioned-place-preference-protocol-to-study-tianeptine-s-rewarding-effects
https://www.benchchem.com/product/b3432333#conditioned-place-preference-protocol-to-study-tianeptine-s-rewarding-effects
https://www.benchchem.com/product/b3432333#conditioned-place-preference-protocol-to-study-tianeptine-s-rewarding-effects
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3432333?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3432333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3432333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

